3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, a scaffold widely explored in medicinal chemistry due to its versatility in modulating biological targets. Key structural features include:
- 3-Methyl group: Enhances metabolic stability by reducing oxidative dealkylation .
- 7-(3-Phenylpropyl) substituent: A lipophilic moiety that may influence membrane permeability and receptor binding .
- 8-(Pyrrolidin-1-yl) group: A nitrogen-containing heterocycle that contributes to hydrogen bonding and selectivity in enzyme inhibition .
Purine-dione derivatives are frequently investigated as kinase inhibitors, antiviral agents, and enzyme modulators.
Properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-11-5-6-12-23)13-7-10-14-8-3-2-4-9-14/h2-4,8-9H,5-7,10-13H2,1H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPCRMSFDAZYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a purine core and various functional groups that may interact with biological systems.
Chemical Structure
The compound's IUPAC name reflects its intricate molecular architecture. The structural formula can be represented as follows:
This structure comprises a purine nucleus substituted at specific positions, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research suggests that it may function as an inhibitor of specific enzymes involved in signaling pathways, particularly those related to inflammation and cancer progression.
Enzyme Inhibition
The compound has been shown to inhibit enzymes such as protein kinases and phosphodiesterases. This inhibition can lead to the modulation of cellular processes such as apoptosis, proliferation, and inflammatory responses.
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of this compound. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation.
Anticancer Properties
Preliminary research indicates that this compound may exhibit anticancer activity through mechanisms involving cell cycle arrest and induction of apoptosis in cancer cells.
Case Studies and Research Findings
A number of studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer cells) with IC50 values in the micromolar range.
- The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
-
Animal Models :
- In murine models of inflammation, administration of the compound led to significant reductions in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position is critical for target engagement. Key analogs include:
Key Observations :
Substituent Variations at Position 7
The 7-position often modulates pharmacokinetics. Notable examples:
Key Observations :
- Lipophilicity vs. Solubility: The 3-phenylpropyl group in the target compound likely increases logP compared to the hydroxy-phenoxypropyl derivative in , which may favor oral bioavailability but reduce aqueous solubility.
- Synthetic Accessibility : The 3-phenylpropyl group is synthesized via alkylation or nucleophilic substitution, as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
